(S)-(-)-Norverapamil Hydrochloride

Enantioselective Pharmacokinetics Drug Metabolism Bioanalysis

Ensure experimental reproducibility with enantiopure (S)-(-)-Norverapamil Hydrochloride (CAS 123931-31-7). Unlike racemic mixtures or the (R)-antipode, the (S)-enantiomer exhibits distinct stereoselective pharmacokinetics and greater negative inotropic/chronotropic activity. Essential for enantioselective LC-MS/MS method validation, P-gp-mediated MDR reversal in oncology research, and accurate PBPK modeling of CYP3A4-mediated drug interactions. White solid, ≥98% purity, stored at -20°C. For research use only; not for diagnostic or therapeutic applications.

Molecular Formula C26H37ClN2O4
Molecular Weight 477.0 g/mol
Cat. No. B13434984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-Norverapamil Hydrochloride
Molecular FormulaC26H37ClN2O4
Molecular Weight477.0 g/mol
Structural Identifiers
SMILESCC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
InChIInChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/t26-;/m0./s1
InChIKeyOEAFTRIDBHSJDC-SNYZSRNZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-Norverapamil Hydrochloride: Procurement-Grade Enantiomer of the Active Verapamil Metabolite


(S)-(-)-Norverapamil Hydrochloride (CAS: 123931-31-7) is the hydrochloride salt of the (S)-enantiomer of norverapamil, the primary N-demethylated metabolite of the calcium channel blocker verapamil. As a chiral phenylalkylamine derivative, this compound is specifically employed in research settings requiring isolated enantiomeric activity distinct from the racemic mixture or the (R)-enantiomer. Its mechanism involves antagonism of L-type voltage-gated calcium channels and inhibition of P-glycoprotein (P-gp) function, though its pharmacodynamic and pharmacokinetic properties are stereoselective and differ quantitatively from its antipode and parent compound [1]. It is a white solid with a molecular weight of approximately 477.0 g/mol and a melting point of 131-133°C, typically stored at 2-8°C to maintain stability .

Why (S)-(-)-Norverapamil Hydrochloride Cannot Be Substituted with Racemic Norverapamil or the (R)-Enantiomer


Substituting (S)-(-)-Norverapamil Hydrochloride with the racemic mixture or the (R)-enantiomer introduces significant variability in experimental outcomes due to established stereoselective differences in pharmacokinetics and pharmacodynamics. The (S)-enantiomers of both verapamil and norverapamil exhibit greater negative inotropic, chronotropic, and dromotropic activities compared to their (R)-counterparts [1]. Furthermore, the metabolism of verapamil to norverapamil by CYP3A4 and the subsequent disposition of norverapamil enantiomers are stereoselective, resulting in different plasma concentration-time profiles and drug interaction potentials [2]. Using a non-enantiopure form can confound studies investigating specific metabolic pathways, protein binding affinities, or the precise contribution of the (S)-enantiomer to calcium channel blockade or P-gp inhibition. Therefore, for applications requiring precise mechanistic insight, chiral separation, or the development of enantioselective assays, the use of the specific (S)-enantiomer is mandatory to ensure data integrity and reproducibility.

(S)-(-)-Norverapamil Hydrochloride: Quantitative Differentiation Evidence for Scientific Selection


Enantioselective Pharmacokinetics: Superior Plasma Exposure of (S)-Norverapamil Over (R)-Norverapamil in Humans

In human subjects following oral administration of racemic verapamil, the systemic exposure (AUC) of (S)-norverapamil is significantly higher than that of (R)-norverapamil. This stereoselective disposition is critical for understanding the in vivo pharmacological profile, as the more potent (S)-enantiomer achieves greater plasma concentrations [1]. This data underscores the need for enantiopure (S)-(-)-norverapamil in quantitative pharmacokinetic/pharmacodynamic (PK/PD) modeling and bioanalytical method validation.

Enantioselective Pharmacokinetics Drug Metabolism Bioanalysis

P-Glycoprotein Inhibition: Comparable Potency of (S)-Norverapamil vs. (R)-Norverapamil but Superior to Parent Verapamil

While calcium channel blockade is stereoselective, P-glycoprotein (P-gp) inhibition by norverapamil is non-stereospecific. Both (S)- and (R)-norverapamil exhibit comparable IC50 values for inhibiting P-gp-mediated digoxin transport [1]. Critically, norverapamil demonstrates a lower IC50 (higher potency) for P-gp inhibition than the parent drug verapamil [2]. Therefore, (S)-(-)-Norverapamil Hydrochloride is the optimal choice for P-gp studies where calcium channel-related effects (which are enantioselective) must be minimized or controlled, as the (R)-enantiomer has similar P-gp activity but lower calcium channel activity.

P-glycoprotein Multidrug Resistance Transporter Inhibition

Cardiac Potassium Channel (HERG) Blockade: Equivalent Potency of Norverapamil Enantiomers and Parent Verapamil

The effect of verapamil and its metabolites on cardiac repolarizing potassium channels is a key determinant of their safety profile. In Xenopus oocytes expressing the human HERG channel, both verapamil enantiomers and norverapamil exhibit similar inhibitory potency, with IC50 values in the low micromolar range [1]. This finding indicates that the cardiotoxicity risk associated with HERG channel blockade is not stereoselective for this compound class. Consequently, (S)-(-)-Norverapamil Hydrochloride can be used interchangeably with the (R)-enantiomer or racemate in HERG liability assays without compromising data quality, while offering the advantage of defined stereochemistry for other mechanistic studies.

Cardiac Electrophysiology hERG Channel Cardiotoxicity

Calcium Channel Antagonism: Stereoselective Potency Advantage of (S)-Enantiomer Confirmed In Vivo

The (S)-enantiomers of verapamil and its metabolites are significantly more potent as calcium channel blockers than their (R)-counterparts. This stereoselectivity is a fundamental property of this chemical class [1]. In conscious rabbit models, the (S)-enantiomer of verapamil was shown to be approximately 20-fold more potent than the (R)-enantiomer in prolonging the PR interval, a direct measure of cardiac calcium channel blockade [2]. While direct comparative data for isolated (S)- and (R)-norverapamil in this specific assay is limited, the class-wide stereoselectivity strongly infers that (S)-norverapamil will exhibit a similar, though potentially attenuated, potency advantage over (R)-norverapamil.

Calcium Channel Blockade Pharmacodynamics Stereoselectivity

Enantioselective Plasma Protein Binding: Differential Free Fraction of (S)-Norverapamil

The pharmacokinetic behavior of norverapamil enantiomers is further distinguished by enantioselective plasma protein binding. This process, incorporated into a validated physiologically based pharmacokinetic (PBPK) model, directly impacts the free (unbound) drug concentration available for pharmacological action and clearance [1]. While the exact binding constants for (S)- and (R)-norverapamil may vary across species, the stereoselective nature of this interaction necessitates the use of a single, defined enantiomer for accurate determination of free drug concentrations in in vitro-in vivo extrapolation (IVIVE) and protein binding displacement studies.

Plasma Protein Binding Drug Disposition Free Drug Concentration

High-Impact Application Scenarios for (S)-(-)-Norverapamil Hydrochloride in Research and Development


Chiral Bioanalytical Method Development and Validation

As a pure enantiomer, (S)-(-)-Norverapamil Hydrochloride is an indispensable reference standard for developing and validating enantioselective LC-MS/MS or HPLC methods. It is used to establish the lower limit of quantitation (LLOQ), create calibration curves, and determine the extraction recovery and matrix effects specifically for the (S)-enantiomer in biological matrices. This is essential for pharmacokinetic studies that require separate tracking of (S)- and (R)-norverapamil concentrations [1].

In Vitro Mechanistic Studies of P-Glycoprotein Function and Drug Resistance

Given its potent P-gp inhibition (IC50 ≈ 0.3-3.5 µM) and well-characterized interaction [2], (S)-(-)-Norverapamil Hydrochloride serves as a selective chemical probe in oncology research. It is used to investigate P-gp-mediated drug efflux, reverse multidrug resistance in cancer cell lines, and study transporter kinetics in cell-based models (e.g., Caco-2, MDCK). Its use allows for the study of P-gp modulation without the full spectrum of calcium channel-mediated effects associated with the more cardioactive (S)-verapamil.

Physiologically Based Pharmacokinetic (PBPK) Modeling and Drug-Drug Interaction (DDI) Prediction

The stereoselective properties of (S)-norverapamil, including enantioselective metabolism by CYP3A4 and plasma protein binding, are critical inputs for building and refining mechanistic PBPK models [3]. Using the enantiopure compound allows modelers to accurately simulate the disposition and interaction potential of the active (S)-metabolite, improving the predictive power of DDI studies involving CYP3A4 or P-gp substrates. This is particularly valuable in pharmaceutical development for assessing safety and dosing regimens.

Cardiac Safety Pharmacology (hERG Liability Assessment)

In cardiac safety screening, (S)-(-)-Norverapamil Hydrochloride can be employed as a reference inhibitor in hERG channel assays. Its inhibitory potency (IC50 ~3.8 µM) is comparable to that of verapamil [4], providing a known positive control for evaluating the cardiotoxic potential of new chemical entities. The defined stereochemistry ensures reproducibility and consistency across different laboratories and experimental batches, a key requirement for regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(-)-Norverapamil Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.